Vinylphenyldiethoxysilane
Overview
Description
Vinylphenyldiethoxysilane is an organosilicon compound with the molecular formula C12H18O2Si. It is a transparent liquid with a density of approximately 0.95 g/cm³ and a boiling point of 265.8°C at 760 mmHg . This compound is primarily used as a chemical intermediate in various industrial applications.
Preparation Methods
Vinylphenyldiethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of ethyl benzoate with trimethylchlorosilane in the presence of n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran under an inert atmosphere . The reaction is carried out at temperatures ranging from -78°C to 20°C. After the reaction, the product is purified by evaporation under reduced pressure to yield a pale yellow liquid.
Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Vinylphenyldiethoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silanol and siloxane derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding silane derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the vinyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Vinylphenyldiethoxysilane has a wide range of applications in scientific research:
Biology: In biological research, it is utilized for surface modification of biomaterials to enhance biocompatibility.
Mechanism of Action
The mechanism of action of vinylphenyldiethoxysilane involves its ability to form stable bonds with various substrates. This is primarily due to the presence of the vinyl and phenyl groups, which facilitate interactions with organic and inorganic materials. The compound acts as a coupling agent, enhancing the adhesion between different materials by forming covalent bonds .
Comparison with Similar Compounds
Vinylphenyldiethoxysilane can be compared with other similar compounds such as:
Vinylsilane: A simpler compound with the formula CH2=CHSiH3, used mainly in theoretical studies.
Vinyltriethoxysilane: Commonly used in polymer chemistry and materials science as a monomer and coupling agent.
Vinyldimethylethoxysilane: Another organosilicon compound used in similar applications but with different reactivity and properties.
This compound is unique due to the presence of both vinyl and phenyl groups, which provide enhanced reactivity and versatility in various applications.
Properties
IUPAC Name |
ethenyl-diethoxy-phenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2Si/c1-4-13-15(6-3,14-5-2)12-10-8-7-9-11-12/h6-11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZLRFGTFVPFDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C=C)(C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538103 | |
Record name | Ethenyl(diethoxy)phenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40195-27-5 | |
Record name | Ethenyl(diethoxy)phenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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